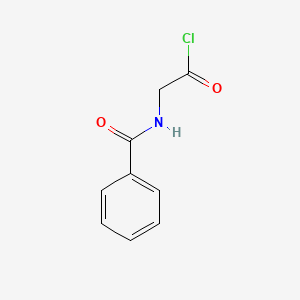

Acetyl chloride, (benzoylamino)-

説明

Acetyl chloride, (benzoylamino)- is an organic compound with the molecular formula C₉H₈ClNO₂ . It belongs to the class of acyl chlorides , which are derivatives of carboxylic acids. Acyl chlorides are characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. Acetyl chloride specifically derives from acetic acid (CH₃COOH) by replacing the hydroxyl group (OH) with a chlorine atom (Cl) .

Synthesis Analysis

The resulting acetyl chloride is a colorless, corrosive, and volatile liquid. It is commonly abbreviated as AcCl .

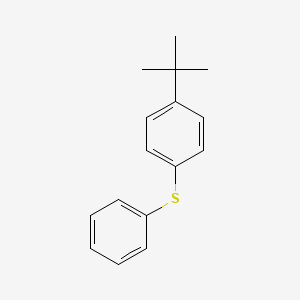

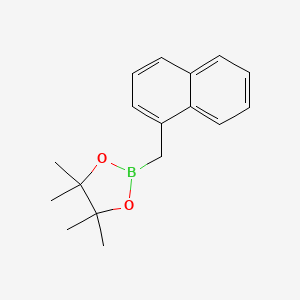

Molecular Structure Analysis

The molecular structure of acetyl chloride consists of an acetyl group (CH₃CO-) attached to a chlorine atom (Cl). The acetyl group contains a carbonyl (C=O) and a methyl (CH₃) group. The overall structure is linear . Here’s a visual representation of the molecule:

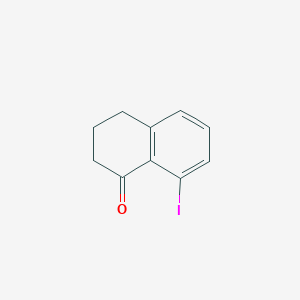

Chemical Reactions Analysis

- Schotten–Baumann Reaction : This method allows the synthesis of amides from amines and acid chlorides. For instance, benzylamine reacts with acetyl chloride under Schotten-Baumann conditions to form N-benzylacetamide . The reaction proceeds as follows:

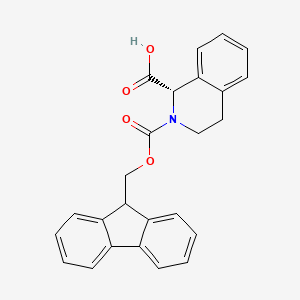

- Fischer Peptide Synthesis : In this process, an α-chloro acid chloride is condensed with the ester of an amino acid. The ester undergoes hydrolysis, and the acid is converted to the acid chloride. This enables the extension of the peptide chain by another unit, ultimately completing the peptide synthesis .

科学的研究の応用

Pharmaceuticals: Antioxidant and Antibacterial Agents

2-Benzamidoacetyl chloride derivatives have been synthesized and characterized for their potential as antioxidants and antibacterial agents. These compounds have shown promising results in in vitro studies for total antioxidant capacity, free radical scavenging, and metal chelating activities. Some derivatives exhibit more effective antioxidant properties compared to standard compounds. Additionally, they have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, which could be pivotal in developing new antibacterial drugs .

Chemical Synthesis: Intermediate for Benzamide Compounds

In the realm of organic synthesis, 2-benzamidoacetyl chloride serves as a key intermediate for the creation of novel benzamide compounds. These compounds are significant due to their widespread use in medical, industrial, and biological applications. The versatility of benzamides makes them valuable in the synthesis of various amide derivatives, which are integral to numerous potential drug industries .

Biological Studies: Metal Chelate Activity

One of the intriguing applications of benzamide derivatives is their effective metal chelate activity. This property is particularly useful in biological studies where metal ions play a crucial role. The ability to form stable chelates with metals can lead to the development of new diagnostic agents, therapeutic drugs, and research tools for understanding metal-related biological processes .

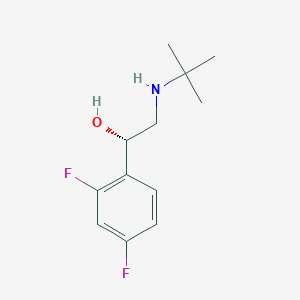

Drug Discovery: Anti-inflammatory and Analgesic Properties

Benzamide derivatives, including those synthesized from 2-benzamidoacetyl chloride, have been explored for their anti-inflammatory and analgesic properties. These compounds are being studied for their potential use in treating conditions that involve inflammation and pain, thereby contributing to the discovery of new medications .

Industrial Applications: Plastic and Rubber Industry

The amide derivatives synthesized from 2-benzamidoacetyl chloride find applications in the plastic and rubber industry. They can be used as additives to improve the properties of materials, such as enhancing flexibility, durability, and resistance to chemicals and temperature variations .

Agriculture: Growth Inhibitory Activity

In agriculture, the growth inhibitory activity of benzamide derivatives against different bacteria can be harnessed to develop new bactericides or growth regulators. This application is crucial for protecting crops from bacterial diseases and improving overall agricultural productivity .

Environmental Science: Detoxification Agents

The metal chelating activity of benzamide derivatives also positions them as potential detoxification agents in environmental science. They could be used to remove heavy metals and other toxic substances from water and soil, aiding in environmental remediation efforts .

Material Science: Electrophosphorescent Emitters

Lastly, in the field of material science, benzamide derivatives are being investigated as electrophosphorescent emitters for organic light-emitting diodes (OLEDs). Their ability to emit light upon electrical excitation could lead to advancements in display technologies and energy-efficient lighting solutions .

作用機序

Target of Action

Acetyl chloride, (benzoylamino)-, also known as 2-benzamidoacetyl Chloride, is a type of acyl chloride . Acyl chlorides are highly reactive compounds that are often used in organic synthesis . The primary targets of Acetyl chloride, (benzoylamino)- are typically nucleophilic substances, such as alcohols, amines, and water . These substances react with Acetyl chloride, (benzoylamino)- to form esters, amides, and acids respectively .

Mode of Action

The interaction of Acetyl chloride, (benzoylamino)- with its targets involves a nucleophilic addition-elimination reaction . In this reaction, the nucleophile (for example, an alcohol or amine) attacks the electrophilic carbon atom of the acyl chloride, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, eliminating a chloride ion and forming a new bond between the carbon atom and the nucleophile . The result is the formation of an ester or amide .

Biochemical Pathways

For example, they are involved in the acetylation of amines and alcohols, a process that is crucial in the synthesis of a wide range of organic compounds . The downstream effects of these reactions can vary widely depending on the specific compounds involved.

Pharmacokinetics

The pharmacokinetics of Acetyl chloride, (benzoylamino)-, like other acyl chlorides, is characterized by its high reactivity. It is likely to react quickly upon administration, limiting its bioavailability

Result of Action

The result of the action of Acetyl chloride, (benzoylamino)- is the formation of esters or amides when it reacts with alcohols or amines, respectively . These reactions are often used in organic synthesis to create a wide range of compounds . The specific molecular and cellular effects of these reactions can vary widely depending on the specific compounds involved.

Action Environment

The action of Acetyl chloride, (benzoylamino)- is highly dependent on the environmental conditions. It is extremely reactive and can react violently with water, producing hydrogen chloride . Therefore, it must be handled and stored under controlled conditions to prevent unwanted reactions. Its reactivity also means that it is likely to react quickly upon administration, potentially limiting its stability and efficacy .

特性

IUPAC Name |

2-benzamidoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKOJLKNJUNBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463336 | |

| Record name | Acetyl chloride, (benzoylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53587-10-3 | |

| Record name | Acetyl chloride, (benzoylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

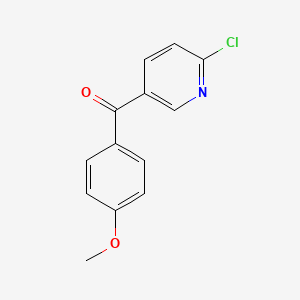

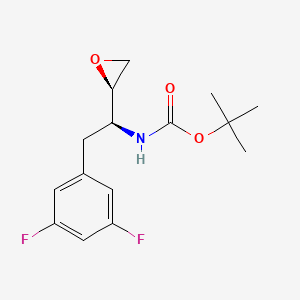

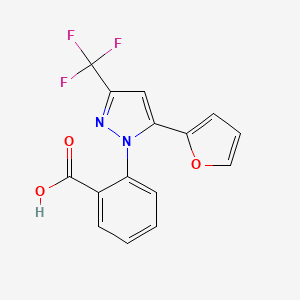

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。